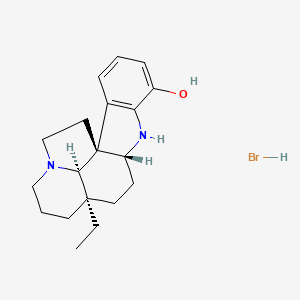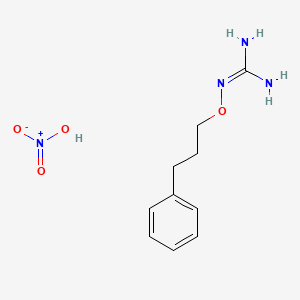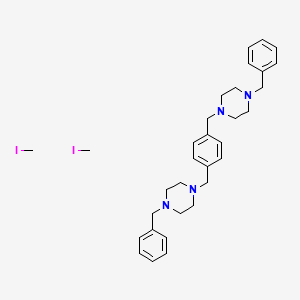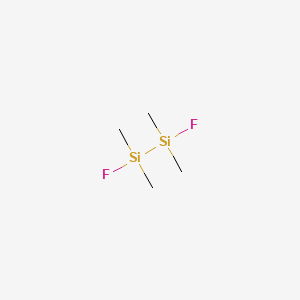
Disilane, 1,2-difluoro-1,1,2,2-tetramethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disilane, 1,2-difluoro-1,1,2,2-tetramethyl- is a chemical compound with the molecular formula C₄H₁₂F₂Si₂ and a molecular weight of 154.3059 g/mol . It is a member of the disilane family, characterized by the presence of two silicon atoms bonded together. This compound is notable for its unique structure, which includes fluorine and methyl groups attached to the silicon atoms.
Méthodes De Préparation
The synthesis of Disilane, 1,2-difluoro-1,1,2,2-tetramethyl- typically involves the reaction of tetramethyldisilane with fluorinating agents. One common method is the reaction of tetramethyldisilane with elemental fluorine or hydrogen fluoride under controlled conditions . Industrial production methods may involve the use of specialized reactors and catalysts to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Disilane, 1,2-difluoro-1,1,2,2-tetramethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions may yield simpler silanes or silicon-containing compounds.
Substitution: Fluorine atoms in the compound can be substituted with other halogens or functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like oxygen or ozone, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Disilane, 1,2-difluoro-1,1,2,2-tetramethyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.
Biology: Research into its potential biological activity and interactions with biomolecules is ongoing.
Medicine: Investigations into its potential use in drug delivery systems and as a component in medical devices are being conducted.
Mécanisme D'action
The mechanism of action of Disilane, 1,2-difluoro-1,1,2,2-tetramethyl- involves its interaction with molecular targets through its silicon-fluorine bonds. These interactions can lead to the formation of new chemical bonds or the cleavage of existing ones, depending on the reaction conditions. The pathways involved in these processes are influenced by the compound’s structure and the presence of specific functional groups .
Comparaison Avec Des Composés Similaires
Disilane, 1,2-difluoro-1,1,2,2-tetramethyl- can be compared with other similar compounds, such as:
Disilane, 1,2-dichloro-1,1,2,2-tetramethyl-: This compound has chlorine atoms instead of fluorine atoms, leading to different reactivity and applications.
Disilane, 1,2-dibromo-1,1,2,2-tetramethyl-:
The uniqueness of Disilane, 1,2-difluoro-1,1,2,2-tetramethyl- lies in its fluorine atoms, which impart specific chemical properties such as increased stability and reactivity under certain conditions .
Propriétés
Numéro CAS |
661-68-7 |
|---|---|
Formule moléculaire |
C4H12F2Si2 |
Poids moléculaire |
154.30 g/mol |
Nom IUPAC |
fluoro-[fluoro(dimethyl)silyl]-dimethylsilane |
InChI |
InChI=1S/C4H12F2Si2/c1-7(2,5)8(3,4)6/h1-4H3 |
Clé InChI |
QEENQSSBOOQMNM-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(F)[Si](C)(C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



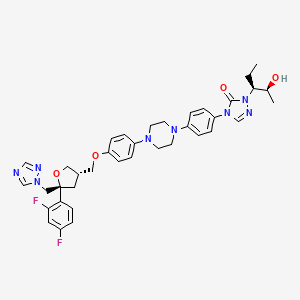
![Bicyclo[3.1.0]hexane-2-carboxylic acid, 2-hydroxy-5-(1-methylethyl)-](/img/structure/B14751218.png)
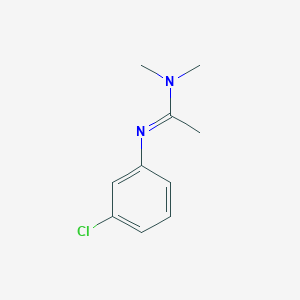
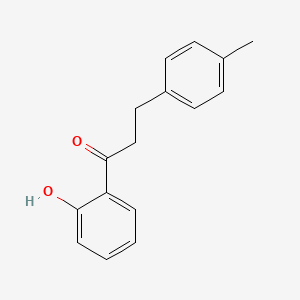
![Acetyl chloride, 2,2'-[1,4-phenylenebis(oxy)]bis-](/img/structure/B14751235.png)

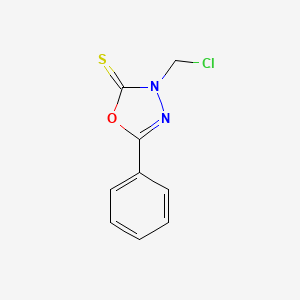
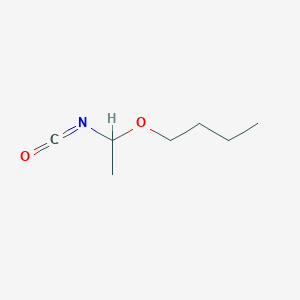
![5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-(2,2,2-trifluoroethyl)pyrimidine-2,4-dione](/img/structure/B14751262.png)
![(3S,3aS,6aR)-2-[(2R)-2-[[(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-N-[(3S)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide](/img/structure/B14751275.png)
